Home > Products > Screening Compounds P73118 > N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide - 862807-24-7

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Catalog Number: EVT-3122071
CAS Number: 862807-24-7
Molecular Formula: C16H8FN3O3S2
Molecular Weight: 373.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of acute myeloid leukemia (AML). [] It demonstrated excellent oral pharmacokinetic properties, superior efficacy, and tolerability in tumor xenograft models. [] AC220 is currently in phase II clinical trials. []

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide

Compound Description: This compound exhibits inhibitory activity against MDM2, a protein that negatively regulates the tumor suppressor protein p53. [] It is investigated for its potential in cancer treatment. []

Relevance: This MDM2 inhibitor is structurally dissimilar to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different mechanism in cancer treatment. It is included in this list due to its investigation in combination therapy with AC220, which shares the benzothiazole moiety with the target compound. []

Relevance: Ivacaftor does not share any significant structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different therapeutic area (CF). It is included as a related compound due to its role as a potentiator for ΔF508-CFTR, highlighting the importance of identifying potentiators that do not interfere with corrector action, similar to the challenges faced in combination therapy for other diseases. []

Relevance: This CFTR corrector does not share any significant structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different therapeutic area (CF). It is included as a related compound due to its investigation in combination therapy with Ivacaftor, highlighting the challenges of drug interactions in combination therapies. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropane-1-carboxamide

Compound Description: This compound is another investigational corrector for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR. [] It aims to improve the cellular processing of ΔF508-CFTR. [] Similar to the previous corrector, its efficacy can be reduced by the potentiator Ivacaftor. []

Relevance: This CFTR corrector does not share any significant structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and targets a different therapeutic area (CF). It is included as a related compound due to its investigation in combination therapy with Ivacaftor, highlighting the challenges of drug interactions in combination therapies. []

4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

Compound Description: ABBV-2222/GLPG2222 is a novel, potent, and orally bioavailable C1 corrector developed for the treatment of cystic fibrosis caused by the F508del mutation in CFTR. [] It demonstrates substantial improvements over existing C1 correctors in terms of potency, efficacy, and drug-drug interactions. []

4-fluoro-N-methylaniline

Compound Description: This compound is a substrate for flavin-containing monooxygenases (FMOs), a family of drug-metabolizing enzymes. [] It undergoes oxidative defluorination by FMOs. []

Relevance: Although structurally dissimilar to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, 4-fluoro-N-methylaniline highlights the role of FMOs in drug metabolism. [] This inclusion emphasizes the importance of considering various metabolic pathways, including those mediated by non-P450 enzymes, during drug development.

GDC-0834 (N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide)

Compound Description: GDC-0834 is a drug candidate that undergoes a unique amide hydrolysis mediated by aldehyde oxidase (AO), leading to its high clearance. []

Relevance: While GDC-0834 does not share specific structural elements with N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, its metabolic pathway involving AO emphasizes the significance of understanding the diverse enzymatic processes involved in drug clearance. [] This knowledge is crucial for optimizing drug pharmacokinetic properties during development.

Properties

CAS Number

862807-24-7

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Molecular Formula

C16H8FN3O3S2

Molecular Weight

373.38

InChI

InChI=1S/C16H8FN3O3S2/c17-10-2-1-3-12-14(10)18-16(25-12)19-15(21)13-7-8-6-9(20(22)23)4-5-11(8)24-13/h1-7H,(H,18,19,21)

InChI Key

PFOSFSBZNDIWIC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.